molecular formula C7H6NO3 B13806015 Methyl,hydroxy(4-nitrophenyl)-(9ci)

Methyl,hydroxy(4-nitrophenyl)-(9ci)

Cat. No.: B13806015
M. Wt: 152.13 g/mol
InChI Key: PEDHNIYTYQYWRT-UHFFFAOYSA-N
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Description

Methyl,hydroxy(4-nitrophenyl)-(9ci) is a chemical compound that features a methyl group, a hydroxyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl,hydroxy(4-nitrophenyl)-(9ci) typically involves the nitration of a phenyl compound followed by the introduction of methyl and hydroxyl groups. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for the nitration step. Subsequent steps may involve the use of methylating agents and hydroxylating agents under controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of Methyl,hydroxy(4-nitrophenyl)-(9ci) may involve large-scale nitration reactors followed by purification processes such as distillation or crystallization. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl,hydroxy(4-nitrophenyl)-(9ci) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The methyl and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine derivative.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Methyl,hydroxy(4-nitrophenyl)-(9ci) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl,hydroxy(4-nitrophenyl)-(9ci) involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share the hydroxyl and aromatic ring structure but differ in their overall molecular framework.

    8-Hydroxyquinolines: Similar in having a hydroxyl group attached to an aromatic ring, but with different substituents and biological activities.

Uniqueness

Methyl,hydroxy(4-nitrophenyl)-(9ci) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties

Properties

Molecular Formula

C7H6NO3

Molecular Weight

152.13 g/mol

InChI

InChI=1S/C7H6NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5,9H

InChI Key

PEDHNIYTYQYWRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[CH]O)[N+](=O)[O-]

Origin of Product

United States

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